2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
CAS No.: 872695-74-4
Cat. No.: VC4445586
Molecular Formula: C21H18ClN5O4S
Molecular Weight: 471.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872695-74-4 |
|---|---|
| Molecular Formula | C21H18ClN5O4S |
| Molecular Weight | 471.92 |
| IUPAC Name | 2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)13-7-3-4-8-14(13)22)32-11-15(28)23-10-12-6-5-9-31-12/h3-9H,10-11H2,1-2H3,(H,23,28) |
| Standard InChI Key | VSOBPFOLLXMZMM-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)NCC4=CC=CO4)C(=O)N(C1=O)C |
Introduction
The compound 2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H- diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. It features a unique structure that includes a pyrimidine derivative, a sulfanyl group, and an acetamide moiety, which contribute to its chemical properties and biological activities.
Synthesis and Characterization
The synthesis of this compound would typically involve multi-step reactions. Although specific synthesis details for this exact compound are not available, similar compounds are often synthesized using methods involving the formation of the pyrimidine core followed by the introduction of the sulfanyl and acetamide groups.
Characterization of such compounds is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity.
Biological Activities and Potential Applications
While specific biological activity data for this compound is not available, similar heterocyclic sulfones have been studied for their potential to inhibit enzymes or interact with cellular targets. These interactions could lead to applications in drug development, particularly in areas such as anti-inflammatory or anticancer research.
Future Research Directions
Further research is needed to elucidate the biological activities and potential therapeutic applications of this compound. This would involve in vitro and in vivo studies to assess its efficacy and safety. Additionally, structure-activity relationship (SAR) studies could help optimize the compound's design for improved biological activity.
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